FTISADTSK (acetate) FTISADTSK (acetate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13737556
InChI: InChI=1S/C42H68N10O16.C2H4O2/c1-6-20(2)31(50-41(66)33(23(5)56)51-35(60)25(44)16-24-12-8-7-9-13-24)39(64)48-28(18-53)37(62)45-21(3)34(59)47-27(17-30(57)58)36(61)52-32(22(4)55)40(65)49-29(19-54)38(63)46-26(42(67)68)14-10-11-15-43;1-2(3)4/h7-9,12-13,20-23,25-29,31-33,53-56H,6,10-11,14-19,43-44H2,1-5H3,(H,45,62)(H,46,63)(H,47,59)(H,48,64)(H,49,65)(H,50,66)(H,51,60)(H,52,61)(H,57,58)(H,67,68);1H3,(H,3,4)/t20-,21-,22+,23+,25-,26-,27-,28-,29-,31-,32-,33-;/m0./s1
SMILES: CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N.CC(=O)O
Molecular Formula: C44H72N10O18
Molecular Weight: 1029.1 g/mol

FTISADTSK (acetate)

CAS No.:

Cat. No.: VC13737556

Molecular Formula: C44H72N10O18

Molecular Weight: 1029.1 g/mol

* For research use only. Not for human or veterinary use.

FTISADTSK (acetate) -

Specification

Molecular Formula C44H72N10O18
Molecular Weight 1029.1 g/mol
IUPAC Name acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid
Standard InChI InChI=1S/C42H68N10O16.C2H4O2/c1-6-20(2)31(50-41(66)33(23(5)56)51-35(60)25(44)16-24-12-8-7-9-13-24)39(64)48-28(18-53)37(62)45-21(3)34(59)47-27(17-30(57)58)36(61)52-32(22(4)55)40(65)49-29(19-54)38(63)46-26(42(67)68)14-10-11-15-43;1-2(3)4/h7-9,12-13,20-23,25-29,31-33,53-56H,6,10-11,14-19,43-44H2,1-5H3,(H,45,62)(H,46,63)(H,47,59)(H,48,64)(H,49,65)(H,50,66)(H,51,60)(H,52,61)(H,57,58)(H,67,68);1H3,(H,3,4)/t20-,21-,22+,23+,25-,26-,27-,28-,29-,31-,32-,33-;/m0./s1
Standard InChI Key UKTQCMUTDVIMHS-LYXGYIQCSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=CC=C1)N.CC(=O)O
SMILES CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N.CC(=O)O
Canonical SMILES CCC(C)C(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)N.CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

PropertySpecificationSource
Purity>95% (HPLC)
Storage Temperature-80°C (long-term), -20°C (short-term)
Shelf Life3 years at -80°C

Biological Significance in Trastuzumab Research

Role as a Stability Marker

Unlike the deamidation-prone peptide IYPTNGYTR (Asn55 in trastuzumab), FTISADTSK remains unaffected by hydrolytic degradation under physiological pH and temperature . This stability allows researchers to quantify total trastuzumab concentrations irrespective of deamidation or aggregation . For example:

  • In forced degradation studies, FTISADTSK levels remained constant (±5%) after 56 days at 37°C, while IYPTNGYTR decreased by 37% .

  • Patient plasma samples showed up to 25% deamidation at Asn55 after 6 months of therapy, detectable only through comparative analysis of FTISADTSK and IYPTNGYTR .

Analytical Applications in Mass Spectrometry

Selected Reaction Monitoring (SRM) Parameters

FTISADTSK is quantified using the transition m/z 485.3 → 721.4 (y7⁺ ion) with a collision energy of 22 V . Key validation parameters from recent studies include:

ParameterValueMatrix
Linear Range0.5–500 µg/mLHuman Plasma
LLOQ0.5 µg/mL (CV=12%)
Intra-day Precision3.1–8.7% CV
Inter-day Accuracy94–106%

Sample Preparation Workflow

  • Protein Extraction: Immunoaffinity enrichment using anti-trastuzumab Affimer® beads (recovery: 80–95%) .

  • Digestion: Trypsin (1:50 w/w) in 50 mM Tris-HCl (pH 7.4) with 0.5% sodium deoxycholate, 4 h at 37°C .

  • Cleanup: Solid-phase extraction using C18 cartridges prior to LC-MS/MS .

Amount (mg)Volume (mL)Solvent
10.097Water
50.48650 mM Ammonium Acetate
100.9720.1% Formic Acid

Note: Sonication (37°C, 10 min) improves dissolution .

ConditionDegradation Over 6 MonthsCitation
-80°C (lyophilized)<2%
-20°C (aqueous solution)5–8%
25°C (24 h)15–20%

Recent Advances in Biotransformation Monitoring

High-Resolution MS Integration

Coupling FTISADTSK-based SRM with Q-TOF platforms enables simultaneous quantification and structural characterization . For example, MALDI-TOF/TOF confirmed the absence of modifications (Δmass <50 ppm) in FTISADTSK isolated from patient sera .

Multi-Attribute Monitoring (MAM)

FTISADTSK serves as a stable anchor in MAM workflows assessing:

  • Glycosylation: N-linked glycan profiles via PNGase F digestion .

  • Oxidation: Methionine sulfoxide formation using +16 Da mass shifts .

  • Aggregation: Size-exclusion chromatography coupled with SRM .

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